

Delavirdine Dosage and Administration: In Vivo Study Protocols and Application Notes

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Compound of Interest

Compound Name: Delavirone

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Introduction

Delavirdine (DLV), marketed under the brand name Rescriptor, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) formerly used in combination with other antiretroviral agents for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.^{[1][2]} As an NNRTI, delavirdine allosterically binds to and inhibits the viral enzyme reverse transcriptase, a critical component for the replication of HIV.^[2] This document provides a comprehensive overview of delavirdine's dosage and administration based on available in vivo studies, primarily from human clinical trials and animal toxicology reports, due to a scarcity of publicly available preclinical efficacy studies in animal models.

Data Presentation: Summary of In Vivo Dosages

The following tables summarize the quantitative data on delavirdine dosage and administration from human clinical trials and animal studies.

Table 1: Human Clinical Dosage and Pharmacokinetics

Population	Dosage Regimen	Administration Route	Key Pharmacokinetic Parameters	Reference
HIV-1 Infected Adults	400 mg, three times daily	Oral	C _{max} (steady-state): 35 ± 20 μMAUC (steady-state): 180 ± 100 μM·hC _{min} (trough, steady-state): 15 ± 10 μM	[3]
HIV-1 Infected Adults	600 mg, twice daily	Oral	Appears to provide similar systemic exposure to 400 mg TID regimen.	[4]
HIV-1 Infected Adults (with Didanosine)	400 mg (single dose)	Oral	Concurrent administration with didanosine reduced delavirdine C _{max} and AUC. Administration of delavirdine 1 hour prior to didanosine avoided this interaction.	
HIV-1 Infected Adults (with Ritonavir)	400 mg, every 8 hours	Oral	Co-administration with ritonavir resulted in a delavirdine C _{max} of 23 ± 16 μM and an AUC ₀₋₈	

of 114 ± 75

$\mu\text{M}\cdot\text{h}$.

Table 2: Animal Toxicology and Teratogenicity Studies

Animal Model	Dosage Range	Administration Route	Study Type	Observed Effects	Reference
Rats	50 to 200 mg/kg/day	Not Specified (likely oral)	Teratogenicity	Ventricular septal defects in offspring.	
Rats	~5 times human therapeutic exposure	Not Specified (likely oral)	Reproduction /Fertility	Marked maternal toxicity, embryotoxicity, fetal developmental delay, and reduced pup survival.	
Rabbits	~6 times human therapeutic exposure	Not Specified (likely oral)	Reproduction /Fertility	Abortions, embryotoxicity, and maternal toxicity.	
Mice	Systemic exposures 0.5- to 3-fold (females) and 0.2- to 4-fold (males) higher than human therapeutic doses	Not Specified (likely oral)	Carcinogenicity	Increased incidence of hepatocellular adenoma and carcinoma in both sexes and urinary bladder tumors in males.	

Experimental Protocols

Detailed methodologies for key experiments are outlined below. It is important to note the lack of extensive published preclinical efficacy studies for delavirdine in established HIV animal

models like non-human primates or humanized mice. The protocols are therefore based on general methodologies for antiretroviral drug testing in such models and the available toxicological data for delavirdine.

Protocol 1: General Antiretroviral Efficacy Assessment in SCID-hu Thy/Liv Mouse Model

This protocol is a generalized procedure for evaluating the in vivo efficacy of an NNRTI like delavirdine, based on established methodologies for other antiretrovirals in this model.

1. Animal Model:

- Severe Combined Immunodeficient (SCID) mice surgically implanted with human fetal thymus and liver tissues (SCID-hu Thy/Liv).

2. Treatment Groups:

- Group 1: Vehicle control (e.g., appropriate buffer or suspension agent).
- Group 2-4: Delavirdine at escalating doses (e.g., 10, 30, 100 mg/kg/day), administered via oral gavage twice daily.
- Group 5: Positive control (another approved NNRTI with known efficacy in this model).

3. Experimental Procedure:

- Mice are infected with a known strain of HIV-1 directly into the thymic implant.
- Treatment is initiated either prophylactically (before infection) or therapeutically (after infection is established).
- Blood samples are collected periodically to monitor drug levels and potential toxicity.
- At the end of the study period (e.g., 2-4 weeks post-infection), mice are euthanized, and the human thymic implants are harvested.

4. Endpoint Analysis:

- **Viral Load:** Quantification of cell-associated HIV-1 p24 antigen and HIV-1 RNA in the thymic implant.
- **Immunophenotyping:** Flow cytometry to assess the depletion of CD4+ thymocytes, a hallmark of HIV-1 infection.
- **Histopathology:** Examination of the thymic tissue for pathological changes.

Protocol 2: Teratogenicity Study in Rats

This protocol is based on the reported teratogenicity findings for delavirdine.

1. Animal Model:

- Pregnant Sprague-Dawley rats.

2. Treatment Groups:

- Group 1: Vehicle control.
- Group 2-4: Delavirdine at doses of 50, 100, and 200 mg/kg/day.

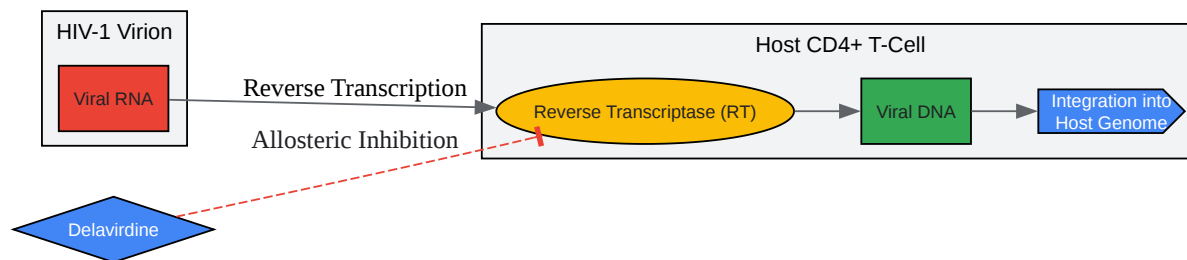
3. Experimental Procedure:

- Delavirdine is administered daily via oral gavage during the period of organogenesis (gestational days 6-15).
- Maternal body weight and clinical signs are monitored throughout the pregnancy.
- On gestational day 20, dams are euthanized, and fetuses are collected.

4. Endpoint Analysis:

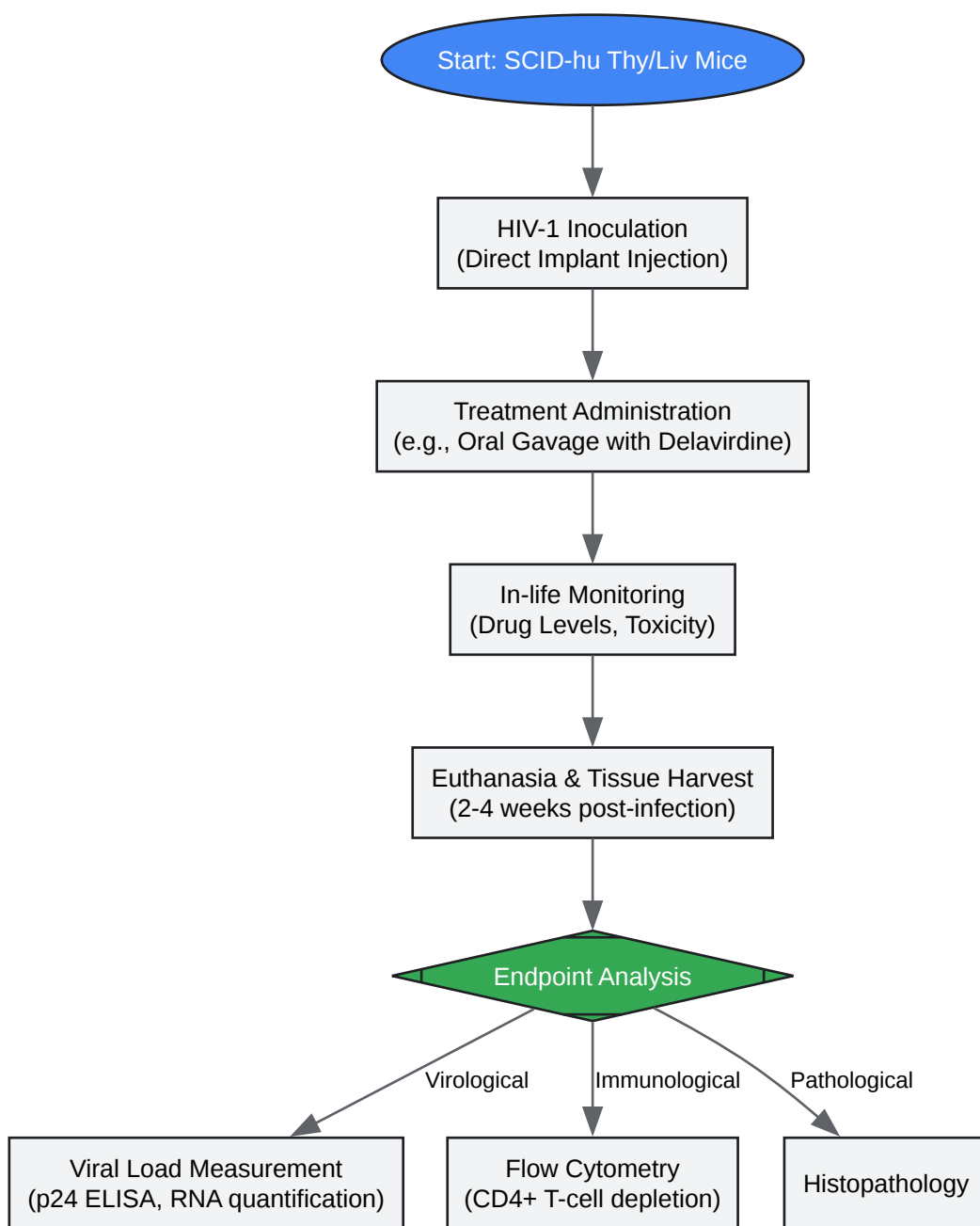
- **Maternal Toxicity:** Assessment of maternal weight gain, food consumption, and clinical signs.
- **Embryo-fetal Development:** Examination of fetuses for external, visceral, and skeletal malformations. The number of viable fetuses, resorptions, and fetal body weights are recorded.

Mandatory Visualization



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Caption: Mechanism of action of Delavirdine as an NNRTI.



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